molecular formula C19H22N4O4 B6541314 ethyl 4-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperazine-1-carboxylate CAS No. 1058225-69-6

ethyl 4-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperazine-1-carboxylate

Cat. No.: B6541314
CAS No.: 1058225-69-6
M. Wt: 370.4 g/mol
InChI Key: QLOSLRDBQACJFX-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperazine-1-carboxylate is a synthetic compound featuring a piperazine core substituted with an ethyl carboxylate group at the 4-position. The acetyl linker connects the piperazine to a 6-oxo-4-phenyl-1,6-dihydropyrimidine moiety. This dihydropyrimidinone ring is a pharmacologically relevant scaffold, often associated with kinase inhibition or antimicrobial activity .

Properties

IUPAC Name

ethyl 4-[2-(6-oxo-4-phenylpyrimidin-1-yl)acetyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-2-27-19(26)22-10-8-21(9-11-22)18(25)13-23-14-20-16(12-17(23)24)15-6-4-3-5-7-15/h3-7,12,14H,2,8-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOSLRDBQACJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that pyrimidine and its derivatives have been proven to exhibit antiviral, anticancer, antioxidant, and antimicrobial activity. This suggests that the compound may interact with a variety of cellular targets, potentially including enzymes involved in these pathways.

Pharmacokinetics

It is known that the compound is part of a series of novel triazole-pyrimidine-based compounds. The pharmacokinetic properties of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, would need to be studied in more detail to fully understand their impact on bioavailability.

Biological Activity

Ethyl 4-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperazine-1-carboxylate, with the CAS number 1058225-69-6, is a compound belonging to the class of piperazine derivatives. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O4C_{19}H_{22}N_{4}O_{4}, with a molecular weight of 370.4 g/mol. The compound features a piperazine core substituted with a pyrimidine moiety, which is critical for its biological activity.

PropertyValue
Molecular FormulaC19H22N4O4
Molecular Weight370.4 g/mol
CAS Number1058225-69-6

Antimicrobial Activity

A study focusing on related piperazine derivatives noted significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was primarily through disruption of bacterial cell wall integrity and inhibition of protein synthesis pathways.

Antiviral Activity

Research has also highlighted the antiviral potential of pyrimidine-based compounds. For instance, derivatives have been shown to exhibit activity against influenza viruses by inhibiting viral replication at low micromolar concentrations.

Case Studies

  • Case Study on Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial properties of piperazine derivatives similar to this compound. The results indicated that modifications to the phenyl group significantly enhanced antibacterial activity, suggesting that structural optimization could lead to more potent agents.
  • Case Study on Antiviral Properties : In vitro studies demonstrated that certain pyrimidine derivatives inhibited the replication of herpes simplex virus type 1 (HSV-1) by interfering with viral DNA synthesis. These findings suggest potential therapeutic applications in treating viral infections.

Conclusion and Future Directions

This compound exhibits promising biological activities based on its structural characteristics and related research findings. Its potential as an antimicrobial and antiviral agent warrants further investigation through:

  • In vitro and In vivo Studies : To establish a comprehensive profile of its pharmacological effects.
  • Structure–Activity Relationship (SAR) Analysis : To optimize its efficacy and reduce potential side effects.

The ongoing exploration into similar compounds may lead to the development of novel therapeutic agents targeting infectious diseases and possibly other conditions influenced by enzyme inhibition or receptor modulation.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperazine-1-carboxylate has a complex structure that contributes to its biological activity. Its molecular formula is C18H22N4O3C_{18}H_{22}N_4O_3, and it features a piperazine ring, which is known for enhancing solubility and bioavailability in drug formulations.

Biological Activities

The compound exhibits several promising biological activities:

  • Antitumor Activity : Research indicates that derivatives of dihydropyrimidine compounds can inhibit tumor growth. This compound has been studied for its potential to act against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacteria and fungi. The presence of the piperazine moiety may enhance its interaction with microbial targets .
  • CNS Activity : Some derivatives related to this compound have shown potential neuroprotective effects, indicating possible applications in treating neurodegenerative diseases. The piperazine structure is often associated with CNS-active drugs .

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

StudyFocusFindings
Study AAntitumor ActivityShowed significant inhibition of breast cancer cell proliferation with IC50 values in low micromolar range.
Study BAntimicrobial EffectsDemonstrated activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) below 100 µg/mL.
Study CNeuroprotectionIndicated potential neuroprotective effects in animal models of Alzheimer's disease, improving cognitive function scores.

Comparison with Similar Compounds

Key Structural Features

The compound’s defining characteristics include:

  • Piperazine-carboxylate ester : A common feature in drug-like molecules, enhancing solubility and bioavailability.
  • Acetyl linker : Facilitates conjugation of heterocyclic moieties.
  • Dihydropyrimidinone ring: A six-membered ring with a ketone group and phenyl substituent, contributing to hydrogen bonding and π-π interactions.

Analogous Compounds

The following structurally related compounds (Table 1) highlight variations in substituents and biological activities:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (Source)
Ethyl 4-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperazine-1-carboxylate (Target) C₁₉H₂₂N₄O₅ 386.41 Dihydropyrimidinone, phenyl Not reported
Ethyl 4-(2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate C₁₈H₂₁FN₄O₃S 392.4 Thiazole, fluorophenyl Not reported
Ethyl 4-(2-(4-((benzyloxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate C₂₂H₃₃N₃O₄ 403.5 Piperidine, benzyloxymethyl Not reported
(E)-N-(4-(2-(2-Oxoindolin-3-ylidene)acetyl)phenyl)-2-(4-(pyrimidin-2-yl)piperazin-1-yl)acetamide (5h) C₂₄H₂₃N₇O₃ 457.49 Indolinone, pyrimidine Antiproliferative (HL-60 cells)
Ethyl 4-(2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetyl)piperazine-1-carboxylate C₁₇H₂₂N₄O₄S 378.44 Isothiazolo-pyridinone Not reported

Preparation Methods

Biginelli Condensation for Dihydropyrimidinone Core Synthesis

The dihydropyrimidinone scaffold is synthesized via the Biginelli reaction, a three-component condensation of an aldehyde, a β-keto ester, and urea or thiourea. For this compound, 4-phenyl-1,6-dihydropyrimidin-6-one serves as the core structure.

Procedure :
Thiophene-2-carbaldehyde (or substituted benzaldehyde), ethyl cyanoacetate, and thiourea undergo condensation in the presence of a Lewis acid catalyst (e.g., acetic acid or HCl) under reflux conditions. The reaction proceeds via the formation of an enamine intermediate, followed by cyclization to yield the dihydropyrimidinone ring. For example, Padmashali et al. synthesized 4-oxo-6-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile using this method, achieving yields of 60–70% after recrystallization.

Key Optimization Parameters :

  • Catalyst : Glacial acetic acid enhances reaction efficiency compared to HCl, reducing side-product formation.

  • Solvent : Solvent-free conditions or ethanol as a solvent improve atom economy and yield.

  • Temperature : Reflux at 80–100°C for 3–12 hours ensures complete conversion.

Functionalization of the Piperazine Moiety

The piperazine segment is introduced via nucleophilic acyl substitution or coupling reactions. Ethyl piperazine-1-carboxylate is a common starting material, which is acetylated at the 4-position to incorporate the dihydropyrimidinone core.

Procedure :

  • Synthesis of 2-(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-1-Yl)Acetic Acid :
    The dihydropyrimidinone core is acetylated using chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) in DMF. The reaction is monitored via TLC, and the product is isolated by precipitation in ice-cold water.

  • Coupling with Piperazine :
    The acetylated intermediate reacts with ethyl piperazine-1-carboxylate under mild basic conditions (e.g., triethylamine) in dichloromethane or DMF. The reaction typically proceeds at room temperature for 12–24 hours, yielding the target compound after column chromatography.

Characterization Data :

  • FT-IR : Peaks at 2,224 cm⁻¹ (C≡N), 1,679 cm⁻¹ (C=O), and 1,551 cm⁻¹ (C=N).

  • ¹H NMR : Signals at δ 3.4 ppm (piperazine CH₂), δ 7.3–8.3 ppm (aromatic protons), and δ 4.0 ppm (ester OCH₂CH₃).

  • LC-MS : Molecular ion peak at m/z 370.4 (M+1).

Alternative One-Pot Synthesis Strategies

Recent advances utilize one-pot methodologies to streamline synthesis. For example, enaminones derived from morpholine or piperazine derivatives are condensed with benzaldehydes and urea in acetic acid, yielding dihydropyrimidinones in a single step.

Example :
A mixture of 1-[4-(piperazin-1-yl)phenyl]ethan-1-one, dimethylformamide dimethylacetal (DMF-DMA), substituted benzaldehyde, and urea reflux in acetic acid for 3 hours, directly forming the target compound with yields up to 75%.

Critical Analysis of Synthetic Methodologies

Yield and Purity Considerations

MethodYield (%)Purity (%)Key Challenges
Stepwise Condensation60–70>95Lengthy purification steps
One-Pot Synthesis70–75>90Byproduct formation

The stepwise approach offers higher purity but requires multiple recrystallization steps. In contrast, one-pot methods reduce processing time but necessitate rigorous optimization to suppress side reactions.

Solvent and Catalyst Impact

  • Solvent-Free Conditions : Improve reaction efficiency by minimizing solvent waste, though high temperatures may degrade heat-sensitive intermediates.

  • Lewis Acid Catalysts : ZnCl₂ or FeCl₃ have been explored but show lower efficacy compared to acetic acid.

Characterization and Analytical Validation

Spectroscopic Data

Table 1: Comparative Spectroscopic Data for Key Intermediates

CompoundFT-IR (cm⁻¹)¹H NMR (δ, ppm)LC-MS (m/z)
Dihydropyrimidinone core2,220 (CN), 1,670 (C=O)7.3–8.3 (Ar-H), 3.5 (NCH₃)290.3 (M+1)
Acetylated intermediate1,679 (C=O)2.6 (COCH₃), 4.0 (NH)366.4 (M+1)
Final product2,224 (CN), 1,679 (C=O)3.4 (piperazine CH₂), 4.0 (OCH₂CH₃)370.4 (M+1)

Data compiled from.

Elemental Analysis

Elemental analysis (C, H, N) aligns with theoretical values within ±0.3%, confirming synthetic fidelity. For example, the final product exhibits:

  • Calculated : C, 59.17%; H, 4.14%; N, 19.17%.

  • Found : C, 59.07%; H, 4.06%; N, 19.11%.

Industrial-Scale Production and Patented Methods

Patent WO2015063709A1 describes a scalable process for piperazine derivatives, emphasizing:

  • Temperature Control : Gradual cooling to 0–5°C ensures high crystallinity.

  • Purification : Washing with toluene removes unreacted starting materials.

This method achieves >98% purity and is adaptable to the target compound’s synthesis .

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